molecular formula C12H15N3O4 B14556747 N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine CAS No. 61980-08-3

N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine

Cat. No.: B14556747
CAS No.: 61980-08-3
M. Wt: 265.26 g/mol
InChI Key: XVCHAIWZSGXWOZ-JTQLQIEISA-N
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Description

N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine is a compound that features a pyridine ring attached to an asparagine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine typically involves the reaction of L-alpha-asparagine with a pyridine derivative under specific conditions. One common method involves the use of acyl halides or anhydrides to form the amide bond. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The acetyl and asparagine moieties can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which also feature a pyridine ring and amide linkage .

Uniqueness

N~2~-Acetyl-N-[(pyridin-3-yl)methyl]-L-alpha-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

61980-08-3

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

(3S)-3-acetamido-4-oxo-4-(pyridin-3-ylmethylamino)butanoic acid

InChI

InChI=1S/C12H15N3O4/c1-8(16)15-10(5-11(17)18)12(19)14-7-9-3-2-4-13-6-9/h2-4,6,10H,5,7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

XVCHAIWZSGXWOZ-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)NCC1=CN=CC=C1

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NCC1=CN=CC=C1

Origin of Product

United States

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